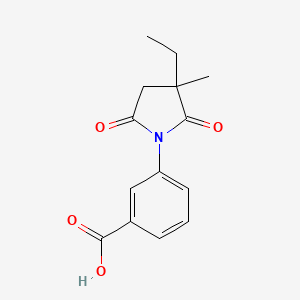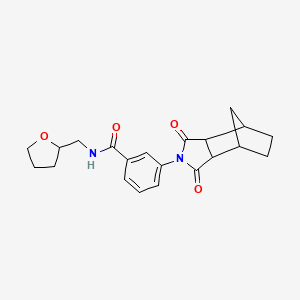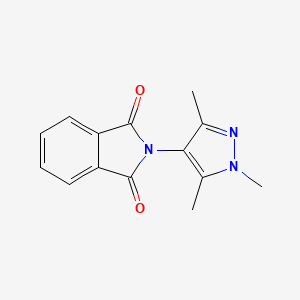
4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine
Overview
Description
4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C15H17N7 and its molecular weight is 295.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.15454357 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Pyrimidine Derivatives : The compound is involved in the synthesis of pyrimidine derivatives, which have applications in pharmaceuticals and material fields. These derivatives display a broad spectrum of biological properties, including antibacterial and anti-allergic activities (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
- Role in Heterocyclic Chemistry : It's used in the creation of heterocyclic compounds, such as tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which are significant in developing new materials and drugs (Khashi, Davoodnia, & Rao Lingam, 2015).
Biological and Pharmacological Activities
- Anticancer and Antimicrobial Activities : Derivatives of this compound exhibit potent anticancer and antimicrobial effects, making them candidates for pharmaceutical research (Riyadh, 2011).
- Central Nervous System Depressants : It has been used in synthesizing compounds with central nervous system depressant activities, potentially contributing to new treatments for neurological disorders (Okafor, Steenberg, & Buckley, 1982).
Chemical Structure Analysis
- Crystal Structure and DFT Studies : The compound has been subjected to crystal structure and Density Functional Theory (DFT) studies to understand its molecular conformation and electronic structure properties, useful in the design of new molecules with desired activities (Murugavel et al., 2014).
Novel Compound Synthesis
- Building Blocks for Novel Syntheses : It serves as a building block for creating novel compounds with potential insecticidal and antibacterial properties, expanding the range of applications in agriculture and medicine (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
4-(2-methyl-1,2,4-triazol-3-yl)-N-(3-pyridin-4-ylpropyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7/c1-22-14(19-11-20-22)13-6-10-18-15(21-13)17-7-2-3-12-4-8-16-9-5-12/h4-6,8-11H,2-3,7H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOIIRFIXDWEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=NC(=NC=C2)NCCCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)
![7-(phenylcarbonyl)-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)
![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-methylquinoline-4-carboxylate](/img/structure/B4008183.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)

![2-[2-Nitro-5-(piperidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4008203.png)


![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)


